molecular formula C11H16N2OS B4566528 1-(2-Methoxyethyl)-3-(3-methylphenyl)thiourea

1-(2-Methoxyethyl)-3-(3-methylphenyl)thiourea

Cat. No.: B4566528
M. Wt: 224.32 g/mol
InChI Key: HXKYPRZZRYOYRN-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(3-methylphenyl)thiourea is a useful research compound. Its molecular formula is C11H16N2OS and its molecular weight is 224.32 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-methoxyethyl)-N'-(3-methylphenyl)thiourea is 224.09833431 g/mol and the complexity rating of the compound is 199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemosensors for Environmental and Biological Monitoring

Thiourea derivatives are recognized for their excellent sensing capabilities due to their nucleophilic sulfur and nitrogen atoms, which enable strong inter- and intramolecular hydrogen bonding. This makes them effective chemosensors for detecting various environmental pollutants and biological analytes. Research has highlighted their application in developing highly sensitive and selective colorimetric and fluorometric sensors for anions and neutral molecules, critical in biological, environmental, and agricultural sample analysis (Al-Saidi & Khan, 2022).

Coordination Chemistry and Medicinal Applications

The coordination chemistry of thiourea derivatives with metals such as copper, silver, and gold opens up significant medicinal and biological applications. These compounds, by forming coordination complexes with metals, exhibit enhanced activities in pharmaceutical chemistry. The therapeutic potentials of thiourea-metal complexes, particularly in antimicrobial, antifungal, and anticancer activities, have been extensively reviewed, demonstrating their critical role in developing new treatment strategies (Khan et al., 2020).

Biological Properties and Applications

Thiourea derivatives have been explored for their extensive biological activities, including their role as ligands in coordination chemistry that affects intra- and intermolecular hydrogen bonding interactions. This property is pivotal in the development of novel applications for transition metal complexes with thiourea ligands, which show promise in various biological contexts. High-throughput screening and structure–activity analyses suggest these compounds can be integrated into interdisciplinary approaches combining chemical versatility with biological applications (Saeed, Flörke, & Erben, 2014).

Radioprotective Properties

Research into novel thiourea compounds has revealed their potential in mitigating the biological and genetic effects of gamma radiation, suggesting a radioprotective capability that could be beneficial in various applications, including enhancing plant resistance to radiation and potentially in medical treatments to protect against radiation-induced damage (Mehandjiev et al., 2002).

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(3-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-9-4-3-5-10(8-9)13-11(15)12-6-7-14-2/h3-5,8H,6-7H2,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKYPRZZRYOYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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